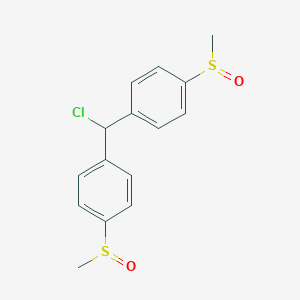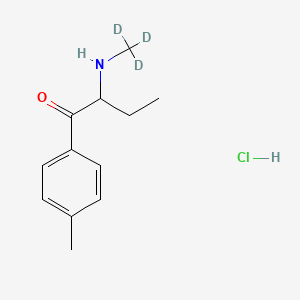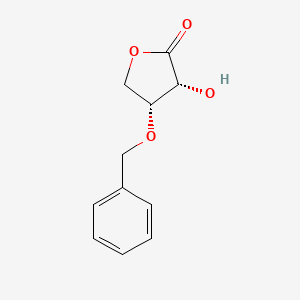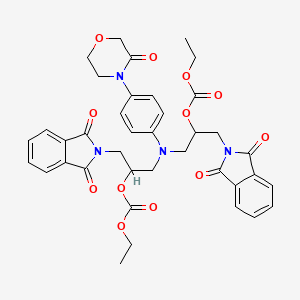
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate is a complex organic compound with a molecular formula of C38H38N4O12 and a molecular weight of 742.73 g/mol. This compound is primarily used as a synthesis intermediate in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves multiple steps. The starting materials typically include 4-(3-Oxomorpholino)phenyl and 1-(1,3-dioxoisoindolin-2-yl)propane. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate include other dicarbonate derivatives and compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C38H38N4O12 |
|---|---|
Poids moléculaire |
742.7 g/mol |
Nom IUPAC |
[1-(1,3-dioxoisoindol-2-yl)-3-[N-[3-(1,3-dioxoisoindol-2-yl)-2-ethoxycarbonyloxypropyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] ethyl carbonate |
InChI |
InChI=1S/C38H38N4O12/c1-3-51-37(48)53-26(21-41-33(44)28-9-5-6-10-29(28)34(41)45)19-39(24-13-15-25(16-14-24)40-17-18-50-23-32(40)43)20-27(54-38(49)52-4-2)22-42-35(46)30-11-7-8-12-31(30)36(42)47/h5-16,26-27H,3-4,17-23H2,1-2H3 |
Clé InChI |
RNLFOGVZIPNXKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(CN1C(=O)C2=CC=CC=C2C1=O)CN(CC(CN3C(=O)C4=CC=CC=C4C3=O)OC(=O)OCC)C5=CC=C(C=C5)N6CCOCC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


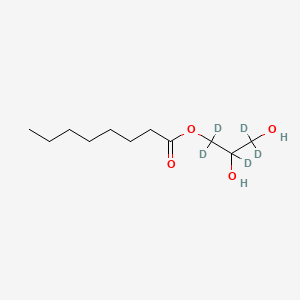
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
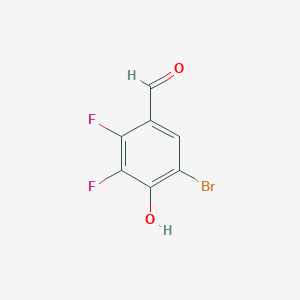
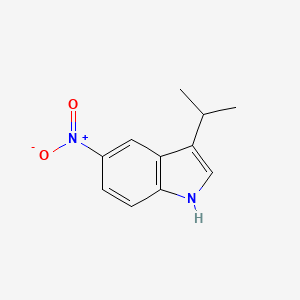

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
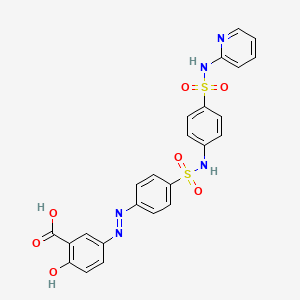

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

